molecular formula C7H11N3 B11923355 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

Cat. No.: B11923355
M. Wt: 137.18 g/mol
InChI Key: PULOTIGCNNJMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The imidazo[4,5-b]pyridine scaffold is a nitrogen-containing heterocycle structurally analogous to purine, making it a versatile pharmacophore for drug discovery . Derivatives of this core exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . The compound 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine features a methyl group at position 3 and a partially saturated pyridine ring, which may enhance metabolic stability and bioavailability compared to fully aromatic analogs.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydroimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H11N3/c1-10-5-9-6-3-2-4-8-7(6)10/h5,8H,2-4H2,1H3

InChI Key

PULOTIGCNNJMQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NCCC2

Origin of Product

United States

Preparation Methods

Reductive Cyclization with Zinc and Hydrochloric Acid

A widely adopted method for constructing the imidazo[4,5-b]pyridine core involves reductive cyclization using zinc (Zn) and hydrochloric acid (HCl). In a representative procedure, 2-chloro-3-nitropyridine undergoes sequential reactions with primary amines to form intermediates, followed by reduction with Zn/HCl to yield diamine derivatives. Subsequent cyclization with aldehydes under heating (85°C for 10 hours) produces 3-alkyl/aralkyl-substituted imidazo[4,5-b]pyridines. For the target compound, methylamine serves as the primary amine, introducing the methyl group at position 3 during the cyclization step. This method achieves yields exceeding 70% after purification via silica gel chromatography.

Key advantages include:

  • Selectivity : The Zn/HCl system selectively reduces nitro groups to amines without over-reducing the pyridine ring.

  • Scalability : Reactions proceed in aqueous-isopropyl alcohol (IPA) mixtures, simplifying solvent removal.

Acid-Catalyzed Cyclization of Diamine Intermediates

Alternative routes employ acid catalysts to promote cyclization. For instance, diamines derived from 2-chloro-3-nitropyridine react with aldehydes in the presence of FeCl₃ or Al³⁺-exchanged K10 clay, forming the imidazo[4,5-b]pyridine skeleton. The use of Al³⁺-modified clay enhances reaction efficiency by providing a recyclable solid acid catalyst, reducing waste generation. This method is particularly effective for introducing methyl groups at position 3, as methyl aldehydes readily participate in cyclization.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the imidazo[4,5-b]pyridine core. In one approach, 3-amino-4-chloropyridine undergoes Suzuki-Miyaura coupling with aryl boronic acids to install substituents at position 2. Subsequent methylation at position 3 is achieved via nucleophilic substitution with methyl iodide. While this method offers flexibility in introducing diverse substituents, it requires stringent control over reaction conditions to avoid byproduct formation.

Buchwald-Hartwig Amination

Hydrogenation of Pyridine Rings

Catalytic Hydrogenation for Tetrahydro Formation

The tetrahydro modification of the pyridine ring is critical for achieving the final structure. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) selectively saturates the pyridine ring at positions 4,5,6, and 7. In a typical procedure, 3-methylimidazo[4,5-b]pyridine is dissolved in ethanol and stirred under H₂ (1 atm) with Pd/C (10 wt%) at room temperature for 12 hours. This step achieves near-quantitative conversion, with the tetrahydro product isolated via filtration and solvent evaporation.

Transfer Hydrogenation with Ammonium Formate

Alternatively, transfer hydrogenation using ammonium formate as the hydrogen donor offers a safer and more controllable approach. This method avoids high-pressure H₂ systems, making it suitable for large-scale synthesis. Reaction optimization studies indicate that temperatures above 80°C and prolonged reaction times (>24 hours) are necessary to ensure complete saturation of the pyridine ring.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, yield, and practicality of key preparation methods:

MethodKey ReagentsYield (%)AdvantagesLimitations
Zn/HCl CyclizationZn, HCl, Aldehydes70–85Scalable, aqueous conditionsRequires toxic HCl gas
Al³⁺-Clay CatalysisAl³⁺-K10 clay65–75Recyclable catalyst, mild conditionsLimited substrate compatibility
Pd-Catalyzed HydrogenationPd/C, H₂90–95High selectivity, clean conversionHigh-pressure equipment required
Transfer HydrogenationAmmonium formate80–88Safe, ambient pressureLong reaction times

Optimization Strategies and Challenges

Solvent and Temperature Effects

Cyclization reactions exhibit strong solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification. Conversely, ethanol/water mixtures improve yields by stabilizing intermediates through hydrogen bonding. Temperature optimization is equally critical: cyclization at 85°C maximizes product formation while minimizing side reactions such as imine hydrolysis.

Purification Techniques

Silica gel chromatography remains the standard for isolating 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine due to its polar functional groups. However, recrystallization from ethyl acetate/hexane mixtures offers a scalable alternative, yielding high-purity crystals (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the ring system.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a significant target in the development of anticancer drugs. A 3D-QSAR study demonstrated that specific structural features of these derivatives correlate with their inhibitory activity against VEGFR-2, suggesting that modifications to the compound can enhance its efficacy as an anticancer agent .

1.2 Neuroprotective Effects
The compound has shown potential in neuropharmacology, particularly as an inhibitor of enzymes like butyrylcholinesterase and acetylcholinesterase. These enzymes are crucial in neurotransmission processes and are implicated in neurodegenerative diseases such as Alzheimer's. The ability of this compound to modulate these enzymes positions it as a candidate for further research in treating cognitive disorders .

1.3 Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways, making it a potential therapeutic agent for conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility enables the creation of numerous derivatives with altered biological activities.

Compound Name Structure Similarity Unique Features
4-Methyl-3H-imidazo[4,5-b]pyridineHighExhibits different biological activity profiles
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineModerateVariation in substitution pattern affects activity
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineModeratePotentially different pharmacological effects

The unique methyl substitution pattern in this compound leads to distinct pharmacological profiles compared to its analogs .

Case Studies

Case Study 1: VEGFR-2 Inhibition
A study conducted on a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives utilized 3D-QSAR modeling to predict their effectiveness as VEGFR-2 inhibitors. The models indicated a strong correlation between molecular structure and inhibitory activity (cross-validated correlation coefficient q2=0.635q^2=0.635), providing insights into how structural modifications could enhance drug design .

Case Study 2: Neuroprotective Screening
In another investigation focusing on neuroprotective properties, various derivatives were synthesized and screened for their inhibitory effects on acetylcholinesterase. The results highlighted several compounds with significant activity that could be further developed into therapeutics for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity and synthetic accessibility of imidazo[4,5-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Biological Activity Synthesis Method Key References
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine Methyl at position 3; saturated pyridine ring Likely modulates CNS or cardiovascular targets (inferred from analogs) Alkylation/cyclization (hypothesized) *
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Aryl groups at positions 2 and 3 Anticancer (moderate cytotoxicity against MCF-7, K562), COX-1/2 inhibition Diaryl substitution via in-house database
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Bromo at 6, phenyl at 2 Antimicrobial (broad-spectrum) Phase-transfer catalysis (PTC) alkylation
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Amino, methyl, phenyl Carcinogenic (microsatellite instability in rat colon tumors) Thermal processing of amino acids and creatine
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine Ethyl at 2, dimethyl at 5,7 Antihypertensive (angiotensin II receptor antagonist) Multi-step substitution (Tetrahedron Lett.)

*Note: and refer to the [4,5-c] positional isomer, highlighting the importance of ring substitution patterns.

Key Research Findings

Anticancer Activity
  • 2,3-Diaryl derivatives : Exhibit moderate cytotoxicity (IC₅₀: 10–50 µM) against breast (MCF-7, MDA-MB-468) and leukemia (K562) cell lines. Their activity is attributed to dual COX-1/2 inhibition and DNA intercalation .
  • PhIP: A carcinogenic heterocyclic amine formed in cooked meat, induces microsatellite instability in rat colon tumors (3/85 mutations per allele) .
Antimicrobial Activity
  • 6-Bromo-2-phenyl derivatives : Synthesized via PTC alkylation, these compounds show potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL), likely due to membrane disruption .

Positional Isomerism: [4,5-b] vs. [4,5-c]

The distinction between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine lies in the fusion position of the imidazole and pyridine rings. For example:

  • 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (): This isomer is commercially available but lacks direct pharmacological data. Its saturated ring may enhance solubility but reduce aromatic stacking interactions compared to [4,5-b] analogs.

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound with significant pharmacological potential. Its unique bicyclic structure, which integrates an imidazole and pyridine ring, allows for various biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1499706-42-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Involving the reaction of suitable precursors under acidic or basic conditions.
  • Functional Group Modifications : To enhance biological activity or facilitate further derivatization.

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies indicate that this compound possesses notable antimicrobial properties against various bacteria and fungi. For instance:

  • In vitro tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Inhibition of cyclooxygenase (COX) enzymes has been documented. The IC50 values for COX-1 and COX-2 inhibition were reported to be in the range of 19.45 to 42.1 μM .

3. Neuroprotective Potential

Research suggests that it may act as an inhibitor for enzymes like butyrylcholinesterase and acetylcholinesterase:

  • This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

4. Antitumor Activity

Preliminary studies have indicated potential antitumor effects:

  • The compound showed cytotoxic effects against various cancer cell lines in vitro, with varying degrees of potency depending on structural modifications.

Structure-Activity Relationships (SAR)

The unique methyl substitution pattern of this compound contributes to its distinct biological profiles compared to structurally similar compounds. A comparative analysis is presented below:

Compound NameStructure SimilarityUnique Features
4-Methyl-3H-imidazo[4,5-b]pyridineHighExhibits different biological activity profiles
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineModerateVariation in substitution pattern affects activity
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineModeratePotentially different pharmacological effects

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. Results showed a significant reduction in cell death and oxidative markers.
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced inflammation compared to control groups.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves multi-step reactions starting with amine precursors. Key steps include:

  • Cyclization : Using dimethoxymethane and 0.01 M HCl under reflux to form the imidazo-pyridine core (79.5% yield) .
  • Protection : Introducing a trityl group with trityl chloride in acetonitrile (78.4% yield) to prevent side reactions .
  • Deprotection : Catalytic hydrogenation with Pd/C and H₂ in methanol (89% yield) to remove protective groups . Intermediate purification via column chromatography and TLC ensures product integrity .

Q. What analytical techniques are essential for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1H/13C NMR confirms ring substitution patterns and methyl group positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC/TLC : Monitors reaction progress and purity (≥95% purity required for pharmacological studies) .

Q. What are common biological targets for this compound?

The compound’s imidazo-pyridine scaffold suggests interactions with histamine receptors (H3/H4) due to structural similarity to ligands like 5-[[3-(trifluoromethyl)phenyl]methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine . Pharmacological studies highlight potential as enzyme inhibitors or anti-inflammatory agents, validated via receptor binding assays and in vitro activity profiling .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the hydrogenation step of the synthesis?

Optimization strategies include:

  • Catalyst Selection : 10% Pd/C in methanol under 1 atm H₂ achieves 89% yield for deprotection .
  • Solvent Systems : Polar aprotic solvents (e.g., MeOH) enhance catalyst activity .
  • Reaction Monitoring : TLC (Rf = 0.1) ensures completion without over-reduction . Alternative reducing agents like NaBH₄/CuCl₂ may selectively reduce specific rings in derivatives .

Q. What strategies address regioselectivity challenges during functionalization?

Regioselectivity is controlled via:

  • Protective Groups : Trityl groups shield reactive sites during substitutions .
  • Directed Metalation : Using directing groups (e.g., halogens) to guide electrophilic attacks .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids introduce substituents at defined positions .

Q. How to resolve contradictions in reported biological activities?

Discrepancies may arise from impurities or assay variability. Solutions include:

  • Purity Validation : HPLC-MS to confirm ≥95% purity .
  • Standardized Assays : Replicate binding studies (e.g., radioligand displacement for H3/H4 receptors) under controlled pH and temperature .
  • Comparative Profiling : Test activity across cell lines (e.g., HEK-293 transfected with target receptors) to isolate mechanistic effects .

Q. How to design a stability study under physiological conditions?

Protocol:

  • Incubation : In PBS (pH 7.4) at 37°C for 24–72 hours, with LC-MS monitoring degradation .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess melting points and decomposition .
  • Photostability : Expose to UV light (254 nm) to identify photo-degradation products .

Q. What solubility and formulation considerations are critical for preclinical studies?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (20 mg/mL) or DMF (30 mg/mL). Salt formation (e.g., hydrochloride) improves aqueous solubility .
  • Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles for in vivo delivery .

Data Contradiction Analysis

Q. How to interpret conflicting data on anti-inflammatory vs. anticancer activity?

  • Mechanistic Studies : Perform kinase profiling to identify off-target effects (e.g., JAK/STAT vs. COX-2 inhibition) .
  • Dose-Response Curves : Establish IC50 values in cancer (e.g., MCF-7) vs. inflammatory (e.g., RAW 264.7) cell lines .
  • Metabolite Analysis : LC-MS/MS to detect active metabolites that may contribute to divergent activities .

Q. Why do synthetic yields vary across literature reports?

Variations arise from:

  • Reagent Quality : Impure starting materials (e.g., <98% 2-amino-3-methylaminopyridine) reduce cyclization efficiency .
  • Catalyst Aging : Pd/C activity decreases with storage; fresh catalysts improve hydrogenation yields .
  • Scale Effects : Milligram-scale reactions may lack reproducibility; optimize conditions for gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.